A Technical Guide to the Spectral Analysis of 2-Hydroxy-3,6-dimethoxybenzoic Acid
A Technical Guide to the Spectral Analysis of 2-Hydroxy-3,6-dimethoxybenzoic Acid
Introduction to 2-Hydroxy-3,6-dimethoxybenzoic Acid and the Imperative of Spectral Characterization
2-Hydroxy-3,6-dimethoxybenzoic acid is a substituted aromatic carboxylic acid. Its structure, featuring a hydroxyl, two methoxy groups, and a carboxylic acid function on a benzene ring, presents a unique electronic and steric environment. These features are critical in determining its chemical reactivity, biological activity, and potential applications in medicinal chemistry and materials science.
Accurate structural elucidation is the cornerstone of chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools in this endeavor. Each technique provides a unique piece of the structural puzzle, and together they allow for an unambiguous confirmation of a molecule's identity and purity.
This guide will delve into the theoretical underpinnings and practical application of these techniques for the characterization of 2-Hydroxy-3,6-dimethoxybenzoic acid. We will explore the expected spectral data and provide a detailed analysis based on established principles and comparative data from its structural isomers.
Caption: Workflow for the spectroscopic analysis of 2-Hydroxy-3,6-dimethoxybenzoic acid.
Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
Theoretical Principles and Experimental Rationale
¹H-NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. The chemical shift (δ) of a proton is influenced by the electron density around it, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons.
Experimental Protocol: A typical ¹H-NMR spectrum is acquired by dissolving a small sample of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to avoid solvent interference. Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm). The choice of solvent is crucial; for acidic compounds like benzoic acids, a non-protic solvent like DMSO-d₆ is often preferred to observe the exchangeable acidic proton of the carboxylic acid and the phenolic hydroxyl group.
Predicted ¹H-NMR Spectrum of 2-Hydroxy-3,6-dimethoxybenzoic Acid
Based on the structure of 2-Hydroxy-3,6-dimethoxybenzoic acid, we can predict the following signals:
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Aromatic Protons: Two signals are expected in the aromatic region (typically 6.5-8.0 ppm). These two protons are on a tetrasubstituted benzene ring and would likely appear as doublets due to coupling with each other. Their exact chemical shifts would be influenced by the electronic effects of the four substituents.
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Methoxy Protons: Two distinct singlets are expected for the two methoxy groups (-OCH₃). Their chemical shifts will be slightly different due to their different positions on the aromatic ring.
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Hydroxyl and Carboxylic Acid Protons: Two broad singlets are expected for the phenolic hydroxyl (-OH) and carboxylic acid (-COOH) protons. These signals are often broad due to chemical exchange and their chemical shifts can vary depending on the solvent and concentration.
Comparative Analysis with Isomers
While specific experimental data for 2-Hydroxy-3,6-dimethoxybenzoic acid is elusive, data for its isomers like 2,6-dimethoxybenzoic acid and 2-hydroxy-3-methoxybenzoic acid can provide valuable insights. For instance, the ¹H-NMR spectrum of a derivative of 2-hydroxy-3-methoxybenzaldehyde showed a singlet for the -OCH₃ group at 3.83 ppm and multiplet signals for the aromatic protons between 6.87-7.29 ppm[1].
| Compound | Aromatic Protons (ppm) | Methoxy Protons (ppm) | Other Protons (ppm) | Reference |
| 2,6-dimethoxybenzoic acid | 7.33 (t), 6.60 (d) | 3.75 (s) | 12.69 (s, COOH) | [2] |
| 2-hydroxy-3-methoxybenzaldehyde derivative | 6.87-7.29 (m) | 3.83 (s) | 10.85 (s, OH) | [1] |
| 4-hydroxy-3,5-dimethoxybenzoic acid | 7.39 (s) | 3.96 (s) | - | [3] |
Table 1: Comparative ¹H-NMR data of related benzoic acid derivatives.
For 2-Hydroxy-3,6-dimethoxybenzoic acid, the two aromatic protons would be ortho to each other, likely resulting in a coupling constant of around 8-9 Hz. The chemical shifts would be influenced by the electron-donating effects of the hydroxyl and methoxy groups.
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy
Theoretical Principles and Experimental Rationale
¹³C-NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal, and its chemical shift is indicative of its chemical environment (e.g., hybridization, attached electronegative atoms).
Experimental Protocol: Similar to ¹H-NMR, the sample is dissolved in a deuterated solvent. ¹³C-NMR spectra are typically proton-decoupled, meaning each carbon signal appears as a singlet. This simplifies the spectrum and improves the signal-to-noise ratio.
Predicted ¹³C-NMR Spectrum of 2-Hydroxy-3,6-dimethoxybenzoic Acid
For 2-Hydroxy-3,6-dimethoxybenzoic acid, we would expect to see nine distinct signals:
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Carbonyl Carbon: A signal in the downfield region (165-180 ppm) corresponding to the carboxylic acid carbon.
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Aromatic Carbons: Six signals for the six carbons of the benzene ring. The carbons attached to the oxygen atoms (C-OH and C-OCH₃) will be shifted further downfield compared to the carbons bearing only hydrogen atoms.
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Methoxy Carbons: Two signals for the two methoxy group carbons, typically in the range of 55-65 ppm.
Comparative Analysis with Isomers
The ¹³C-NMR spectrum of 2,6-dimethoxybenzoic acid in DMSO-d₆ shows signals at δ 166.7 (C=O), 156.1, 130.4, 114.4, 104.1 (aromatic carbons), and 55.8 (-OCH₃)[2]. This provides a good reference for the expected chemical shifts in our target molecule. The presence of a hydroxyl group in place of a methoxy group would lead to a downfield shift for the carbon it is attached to.
| Compound | C=O (ppm) | Aromatic C-O (ppm) | Aromatic C-H/C-C (ppm) | -OCH₃ (ppm) | Reference |
| 2,6-dimethoxybenzoic acid | 166.7 | 156.1 | 130.4, 114.4, 104.1 | 55.8 | [2] |
| 4-hydroxy-3,5-dimethoxybenzoic acid ethyl ester | 166.4 | 146.6, 139.2 | 121.5, 106.7 | 56.5 | [3] |
Table 2: Comparative ¹³C-NMR data of related benzoic acid derivatives.
Mass Spectrometry (MS)
Theoretical Principles and Experimental Rationale
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In the mass spectrometer, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). The molecular ion peak (M⁺) gives the molecular weight of the compound.
Experimental Protocol: Various ionization techniques can be used, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a hard ionization technique that often leads to extensive fragmentation, providing structural information. ESI is a soft ionization technique that typically results in a prominent protonated molecule peak [M+H]⁺ or deprotonated molecule peak [M-H]⁻, which is useful for determining the molecular weight.
Predicted Mass Spectrum of 2-Hydroxy-3,6-dimethoxybenzoic Acid
The molecular formula of 2-Hydroxy-3,6-dimethoxybenzoic acid is C₉H₁₀O₅, which corresponds to a molecular weight of 198.17 g/mol . In an ESI-MS spectrum, we would expect to see a prominent peak at m/z 199.18 [M+H]⁺ in positive ion mode or 197.16 [M-H]⁻ in negative ion mode.
Under EI conditions, fragmentation would likely involve the loss of small molecules such as H₂O, CO, CO₂, and CH₃ from the molecular ion.
Comparative Analysis with Isomers
The mass spectrum of 2-hydroxy-3-methoxybenzoic acid shows a molecular ion peak at m/z 168, with major fragments at 150 and 122[4]. The mass spectrum of syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) also shows a molecular ion at m/z 198[5].
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) | Reference |
| 2,6-dimethoxybenzoic acid | 182 | - | [6] |
| 2-hydroxy-3-methoxybenzoic acid | 168 | 150, 122 | [4] |
| 4-hydroxy-3,5-dimethoxybenzoic acid | 198 | - | [5] |
Table 3: Comparative Mass Spectrometry data of related benzoic acid derivatives.
Infrared (IR) Spectroscopy
Theoretical Principles and Experimental Rationale
IR spectroscopy is used to identify the functional groups present in a molecule. Different functional groups absorb infrared radiation at characteristic frequencies, leading to peaks in the IR spectrum.
Experimental Protocol: The sample can be analyzed as a solid (e.g., in a KBr pellet) or in solution. The resulting spectrum is a plot of transmittance versus wavenumber (cm⁻¹).
Predicted IR Spectrum of 2-Hydroxy-3,6-dimethoxybenzoic Acid
The IR spectrum of 2-Hydroxy-3,6-dimethoxybenzoic acid is expected to show the following characteristic absorption bands:
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O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ for the carboxylic acid O-H, and another O-H stretching band for the phenolic hydroxyl group.
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C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy groups will be just below 3000 cm⁻¹.
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C=O Stretch: A strong absorption band around 1680-1710 cm⁻¹ for the carbonyl group of the carboxylic acid.
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C-O Stretch: Bands in the region of 1200-1300 cm⁻¹ for the C-O stretching of the carboxylic acid and the aryl ethers.
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Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.
Comparative Analysis with Isomers
The IR spectrum of a derivative of 2-hydroxy-3-methoxybenzaldehyde showed a broad band at 3470 cm⁻¹ (-OH), C-H stretching around 3000 cm⁻¹, and a C-O bending vibration at 1257 cm⁻¹[1]. The IR spectra of various dimethoxybenzoic acid isomers have also been reported, showing the characteristic C=O and C-O stretching bands[7].
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid O-H Stretch | 2500-3300 (broad) |
| Phenolic O-H Stretch | ~3400 (broad) |
| Aromatic C-H Stretch | >3000 |
| Aliphatic C-H Stretch | <3000 |
| Carbonyl C=O Stretch | 1680-1710 |
| C-O Stretch | 1200-1300 |
| Aromatic C=C Stretch | 1450-1600 |
Table 4: General expected IR absorption bands for 2-Hydroxy-3,6-dimethoxybenzoic acid.
Caption: Summary of expected spectral data for 2-Hydroxy-3,6-dimethoxybenzoic acid.
Conclusion
This technical guide has provided a detailed predictive and comparative analysis of the spectral data for 2-Hydroxy-3,6-dimethoxybenzoic acid. By integrating the fundamental principles of NMR, MS, and IR spectroscopy with experimental data from structurally similar compounds, we have constructed a comprehensive and scientifically rigorous overview of its expected spectral characteristics. This approach underscores the power of comparative analysis in structural elucidation, particularly when experimental data for a specific compound is not available. The information presented herein serves as a valuable resource for scientists and researchers engaged in the synthesis, characterization, and application of substituted benzoic acid derivatives.
References
-
PubChem. 2,6-Dimethoxybenzoic Acid. National Center for Biotechnology Information. [Link]
-
Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry. [Link]
-
Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery. [Link]
-
Electronic Supplementary Information A chemoselective hydroxycarbonylation and 13C-labeling of aryl diazonium salts. The Royal Society of Chemistry. [Link]
-
NIST. Benzoic acid, 4-hydroxy-3,5-dimethoxy-. National Institute of Standards and Technology. [Link]
-
PubChem. 3-Methoxysalicylic acid. National Center for Biotechnology Information. [Link]
-
IR spectra of 2,3-dimethoxybenzoic acid (A). ResearchGate. [Link]
-
Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information. The Royal Society of Chemistry. [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. 3-Methoxysalicylic acid | C8H8O4 | CID 70140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzoic acid, 4-hydroxy-3,5-dimethoxy- [webbook.nist.gov]
- 6. 2,6-Dimethoxybenzoic Acid | C9H10O4 | CID 15109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
